![molecular formula C20H12N2O5S.C20H11N2O5S.Cr.2Na B085170 Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 12392-64-2](/img/structure/B85170.png)

Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

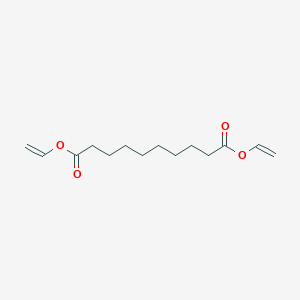

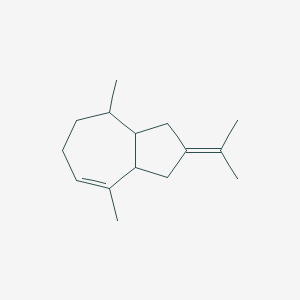

Naphthalene derivatives are a class of compounds with widespread applications in chemical synthesis, materials science, and as intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals. These compounds often feature complex molecular structures with a wide range of chemical and physical properties, influenced by their functional groups and molecular architecture.

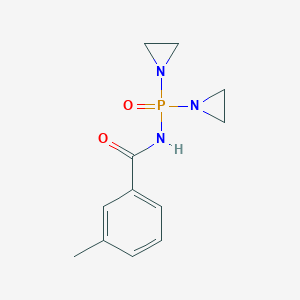

Synthesis Analysis

The synthesis of naphthalene derivatives can involve cascade reactions, such as those catalyzed by rhodium(III) to produce highly functionalized naphthalenones (Xi Chen et al., 2019). Another approach is the sulfonation of alkanonaphthalenes with sulfur trioxide, leading to mono- and di-sulfonated products (P. D. Wit et al., 1985).

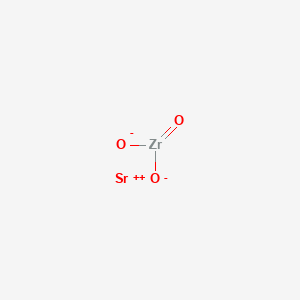

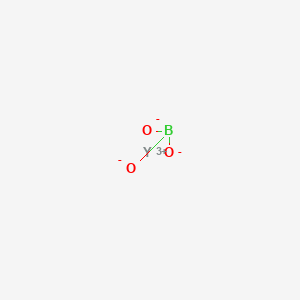

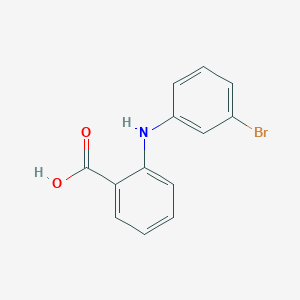

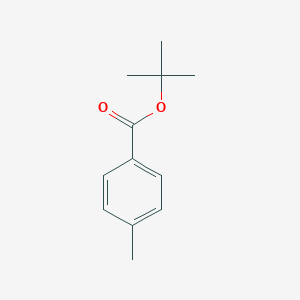

Molecular Structure Analysis

Structural analysis of naphthalene derivatives reveals diverse molecular conformations, influenced by substituents and synthesis conditions. For example, the crystal structure analysis of 5-(naphthalen-1-yl)isophthalic acid-dimethyl sulfoxide-water shows complex hydrogen bonding and molecular arrangements (A. Vetter et al., 2013).

Chemical Reactions and Properties

Naphthalene derivatives undergo a variety of chemical reactions, including ligand-coupling reactions and oxidation processes. These reactions can significantly alter their chemical properties, leading to the formation of new functional groups and molecular structures (R. W. Baker et al., 1995).

Wissenschaftliche Forschungsanwendungen

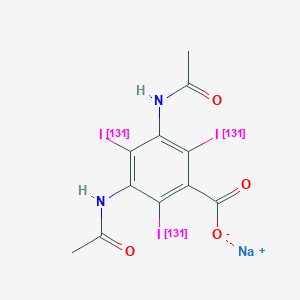

Spectrophotometric Analysis

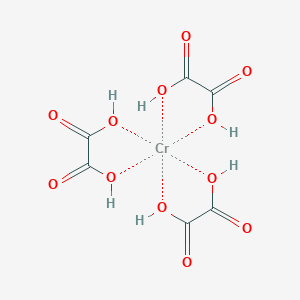

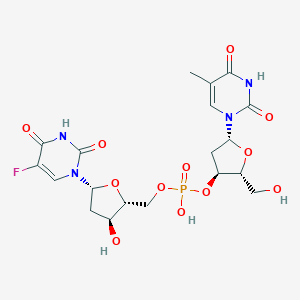

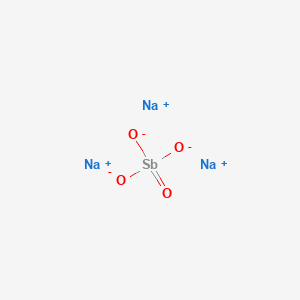

The compound is used in the spectrophotometric determination of trace amounts of chromium (III). Researchers like Abdul Ameer and Hussain (2023) have developed methods using similar compounds to estimate chromium(III) ions, forming stable complexes in specific pH conditions. These methods involve detailed analysis of reaction parameters such as reagent concentration, pH, temperature, and the presence of surfactants, demonstrating the compound's role in analytical chemistry (Abdul Ameer & Hussain, 2023).

Synthesis and Application

The synthesis and application of related compounds, like 1,3-dihydroxynaphthalene, have been extensively reviewed. These synthesis methods include various chemical reactions under specific conditions, indicating the chemical versatility and applicability of these compounds in various domains, including dye production and possibly pharmaceutical research (Zhang, 2005).

Complex Formation and Characterization

The compound forms complexes with various metals and has been studied for its ability to form coloured complexes with chromium(VI), vanadium, and uranium, as indicated in the research by Banerji and Dey (1963). This property is critical in colorimetric determinations in inorganic analysis, highlighting its importance in analytical chemistry (Banerji & Dey, 1963).

Fluorescence and Biological Activity

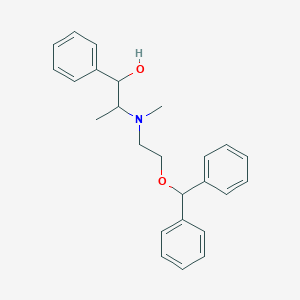

Hasan (2017) studied the fluorescence properties and biological activity of azo-linked Schiff base ligand type compounds and their complexes with various metal ions. The research indicated that such compounds could behave as strong fluorescent emitters, suggesting potential applications in biological labeling and imaging (Hasan, 2017).

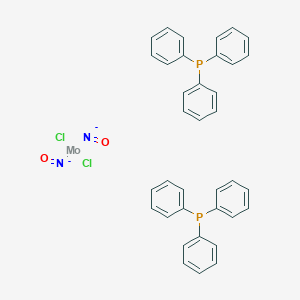

Oxidation and Catalysis

The compound and its derivatives have been involved in catalytic oxidation reactions. For instance, Yamazaki (2001) demonstrated the use of chromium(VI) oxide to catalyze the oxidation of arenes like naphthalenes, indicating potential applications in organic synthesis and industrial chemistry (Yamazaki, 2001).

Eigenschaften

IUPAC Name |

disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZPIYCNOWJWPQ-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H23CrN4Na2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen | |

CAS RN |

12392-64-2 |

Source

|

| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(3-)]-, sodium hydrogen (1:2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.